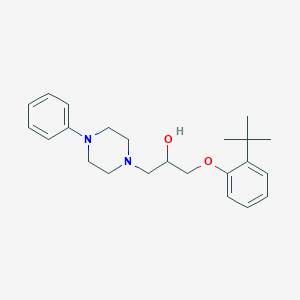![molecular formula C26H28N2O4S B11663353 N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11663353.png)
N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[4-(benzyloxy)-3-éthoxyphényl]méthylidène}-2-[(4-méthoxybenzyl)sulfanyl]acétohydrazide est un composé organique complexe connu pour ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un groupe fonctionnel hydrazide, souvent associé à l'activité biologique, ce qui en fait un sujet d'intérêt en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-{(E)-[4-(benzyloxy)-3-éthoxyphényl]méthylidène}-2-[(4-méthoxybenzyl)sulfanyl]acétohydrazide implique généralement un processus en plusieurs étapes :
Formation de l'intermédiaire aldéhydique : La première étape consiste à synthétiser le 4-(benzyloxy)-3-éthoxybenzaldéhyde. Cela peut être réalisé par éthylation du 4-hydroxybenzaldéhyde, suivie d'une benzylation.
Formation d'hydrazone : L'intermédiaire aldéhydique est ensuite mis à réagir avec le 2-[(4-méthoxybenzyl)sulfanyl]acétohydrazide en milieu acide ou basique pour former le dérivé hydrazone.
Formation du produit final : L'hydrazone est ensuite soumise à une réaction de condensation pour obtenir le produit final, N’-{(E)-[4-(benzyloxy)-3-éthoxyphényl]méthylidène}-2-[(4-méthoxybenzyl)sulfanyl]acétohydrazide.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N’-{(E)-[4-(benzyloxy)-3-éthoxyphényl]méthylidène}-2-[(4-méthoxybenzyl)sulfanyl]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe hydrazone, le convertissant potentiellement en un dérivé hydrazine.
Substitution : Les groupes benzyle et méthoxy peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des réactifs comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) peuvent faciliter la substitution nucléophile.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés de l'hydrazine.
Substitution : Divers dérivés benzyle ou méthoxy substitués.
Applications de la recherche scientifique
N’-{(E)-[4-(benzyloxy)-3-éthoxyphényl]méthylidène}-2-[(4-méthoxybenzyl)sulfanyl]acétohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored for its potential as a therapeutic agent due to its hydrazide functional group.
Mécanisme d'action
Le mécanisme d'action de N’-{(E)-[4-(benzyloxy)-3-éthoxyphényl]méthylidène}-2-[(4-méthoxybenzyl)sulfanyl]acétohydrazide n'est pas complètement compris. Il est censé interagir avec diverses cibles moléculaires, y compris les enzymes et les récepteurs, par le biais de ses groupes hydrazide et sulfanyl. Ces interactions peuvent entraîner l'inhibition ou l'activation de voies biochimiques spécifiques, contribuant à ses effets biologiques.
Applications De Recherche Scientifique
N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-{(E)-[3-(benzyloxy)-4-méthoxyphényl]méthylidène}-2-[(1-éthyl-1H-benzimidazol-2-yl)sulfanyl]acétohydrazide
- N’-{(E)-[4-(benzyloxy)-3-méthoxyphényl]méthylidène}-2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]acétohydrazide
Unicité
N’-{(E)-[4-(benzyloxy)-3-éthoxyphényl]méthylidène}-2-[(4-méthoxybenzyl)sulfanyl]acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C26H28N2O4S |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C26H28N2O4S/c1-3-31-25-15-22(11-14-24(25)32-17-20-7-5-4-6-8-20)16-27-28-26(29)19-33-18-21-9-12-23(30-2)13-10-21/h4-16H,3,17-19H2,1-2H3,(H,28,29)/b27-16+ |
Clé InChI |
RCMYBNQFGXAKDM-JVWAILMASA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11663280.png)
![4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid](/img/structure/B11663284.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663305.png)
![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11663306.png)
![(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11663307.png)

![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11663311.png)
![3-(4-isobutylphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663312.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11663316.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663330.png)

![6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663345.png)
![N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663355.png)
